Roemerine

Catalog No.
S541759
CAS No.
548-08-3
M.F
C18H17NO2
M. Wt
279.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Roemerine

CAS Number

548-08-3

Product Name

Roemerine

IUPAC Name

11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaene

Molecular Formula

C18H17NO2

Molecular Weight

279.3 g/mol

InChI

InChI=1S/C18H17NO2/c1-19-7-6-12-9-15-18(21-10-20-15)17-13-5-3-2-4-11(13)8-14(19)16(12)17/h2-5,9,14H,6-8,10H2,1H3

InChI Key

JCTYWRARKVGOBK-UHFFFAOYSA-N

SMILES

CN1CCC(C2=C3C4=CC=CC=C4C[C@@]12[H])=CC5=C3OCO5

Solubility

Soluble in DMSO

Synonyms

aporeine, roemerine, roemerine hydrochloride, (R)-isomer, roemerine, (S)-isomer

Canonical SMILES

CN1CCC2=CC3=C(C4=C2C1CC5=CC=CC=C54)OCO3

Isomeric SMILES

CN1CCC2=CC3=C(C4=C2[C@H]1CC5=CC=CC=C54)OCO3

Description

The exact mass of the compound Roemerine is 279.1259 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36335. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Roemerine: A Potential Antimicrobial Agent

Roemerine is an alkaloid found in various Papaver species, most notably Papaver rhoeas (common poppy) []. Scientific research is investigating its potential as an antimicrobial agent, with studies focusing on its ability to combat various bacteria and fungi.

  • Antibacterial Activity: Studies have shown that roemerine exhibits antibacterial activity against several strains of bacteria, including Escherichia coli (E. coli) []. The mechanism of action is still under investigation, but some research suggests it might disrupt the bacterial cell membrane, leading to cell death [].

It's important to note that further research is needed to determine the effectiveness of roemerine against a broader range of bacteria and to understand its potential toxicity in humans [].

Roemerine: Other Areas of Scientific Research

While research on roemerine's antimicrobial properties is ongoing, there are limited studies exploring its potential applications in other scientific fields. Some studies have investigated its role in:

  • Enzyme Inhibition: Preliminary research suggests roemerine might have enzyme inhibitory properties, but more investigation is needed to understand its specific effects [].

Roemerine is an aporphine alkaloid primarily isolated from the rattan stem of Fibraurea recisa. It has garnered attention for its diverse biological activities and potential therapeutic applications. The compound has a molecular formula of C₁₈H₁₇NO₂ and is characterized by its unique isoquinoline structure, which contributes to its pharmacological properties .

, particularly as a ligand interacting with specific receptors. Notably, it has been shown to act as an antagonist at serotonin receptors (5-HT2A and 5-HT2C) and adrenergic α1 receptors. The (R)-enantiomer of roemerine exhibits higher potency compared to its (S)-counterpart, demonstrating a significant difference in receptor affinity due to structural orientation .

Roemerine exhibits a broad spectrum of biological activities, including:

  • Antifungal Activity: It has been shown to inhibit the growth of Candida albicans, particularly affecting biofilm formation and yeast-to-hypha transitions .
  • Anticancer Properties: Roemerine demonstrates selective cytotoxicity against cancer cell lines while exhibiting lower toxicity towards non-cancerous cells, indicating its potential as a chemotherapeutic agent .
  • Neuropharmacological Effects: As a serotonin receptor antagonist, roemerine may have implications in treating psychotic disorders and drug addiction .

The synthesis of roemerine can be achieved through several methods:

  • Asymmetric Hydrogenation: This method involves the catalytic asymmetric hydrogenation of specific precursors derived from isoquinoline structures. For example, the synthesis utilizes 1-benzyl-3,4-dihydroisoquinoline intermediates followed by various coupling reactions .
  • Bischler–Napieralski Cyclization: This reaction employs phosphorus oxychloride in refluxing dichloromethane to form imines that are subsequently reduced to yield roemerine .

Roemerine's applications span several fields:

  • Pharmaceuticals: Due to its receptor antagonism, it holds promise in developing treatments for psychiatric disorders and substance abuse.
  • Antifungal Agents: Its efficacy against Candida albicans positions it as a candidate for antifungal drug development.
  • Research Probes: Its selective interaction with serotonin receptors makes it valuable for studying neuropharmacology and receptor dynamics .

Studies have demonstrated that roemerine interacts with P-glycoprotein, which is involved in drug transport across cell membranes. This interaction may influence the pharmacokinetics and bioavailability of other therapeutic agents when co-administered with roemerine . Additionally, its selectivity for certain receptor subtypes suggests potential for targeted therapies with reduced side effects compared to non-selective agents.

Roemerine shares structural and functional similarities with several other aporphine alkaloids. Below is a comparison highlighting its uniqueness:

Compound NameSource OrganismBiological ActivityUnique Features
NuciferineNymphaea caeruleaAntagonist at serotonin receptorsLess potent than roemerine at 5-HT2A
BerberineCoptis chinensisAntimicrobial, anti-inflammatoryBroader antimicrobial spectrum
PapaverinePapaver somniferumSmooth muscle relaxantPrimarily acts on smooth muscle
(-)-RoemerineAnnona senegalensisReverses multidrug resistanceSpecific activity against resistant cells

Roemerine's unique structural orientation allows it to exhibit higher selectivity and potency at specific receptor sites compared to these similar compounds, making it a promising candidate for further research and therapeutic development .

Neuropharmacological Effects

Roemerine demonstrates significant neuropharmacological activity through multiple mechanisms involving brain-derived neurotrophic factor expression and serotonergic system modulation. The compound exhibits potent neuroactive properties that contribute to its therapeutic potential in neurological and psychiatric disorders.

Modulation of Brain-Derived Neurotrophic Factor Expression and Serotonergic Systems

Brain-Derived Neurotrophic Factor Expression Enhancement

Roemerine significantly increases intracellular brain-derived neurotrophic factor protein expression in neuronal cells, demonstrating its neurotropic properties [1]. In SH-SY5Y neuroblastoma cells, roemerine at 10 μM concentration effectively elevated brain-derived neurotrophic factor levels after 48 hours of treatment. This enhancement of brain-derived neurotrophic factor expression represents a crucial mechanism underlying the compound's potential antidepressant-like effects [1].

The neurotropic activity of roemerine parallels that of established antidepressants, which typically increase brain-derived neurotrophic factor expression in hippocampal and cortical regions [2]. Brain-derived neurotrophic factor serves as a key transducer linking antidepressant drug action to neuroplastic changes that result in symptom improvement [2]. The compound's ability to stimulate brain-derived neurotrophic factor expression suggests its potential utility in treating depression and other mood disorders where neuroplasticity is impaired.

Serotonergic System Modulation

Roemerine demonstrates profound effects on serotonergic neurotransmission through multiple pathways. The compound increases intercellular serotonin levels in SH-SY5Y cells at 10 μM concentration, indicating enhanced serotonergic activity [1]. This elevation in serotonin levels contributes to the compound's neuropharmacological profile and potential therapeutic applications in mood disorders.

The relationship between brain-derived neurotrophic factor and serotonergic systems is well-established, with brain-derived neurotrophic factor promoting serotonergic neuron development and function [3]. Roemerine's dual action on both systems suggests a synergistic mechanism that may enhance therapeutic efficacy. The compound's effects on serotonergic pathways complement its brain-derived neurotrophic factor-enhancing properties, creating a comprehensive neuropharmacological profile.

Glutamatergic System Interactions

Gas chromatography-mass spectrometry metabolomics studies revealed that roemerine significantly impacts the alanine-aspartate-glutamate pathway in both cell lysate and cultured medium [1]. This glutamatergic system modulation represents an additional mechanism contributing to the compound's neuropharmacological effects. The glutamatergic system plays crucial roles in synaptic plasticity, learning, and memory, making roemerine's effects on this pathway particularly relevant for neurological applications.

The compound's influence on glutamatergic pathways complements its serotonergic effects, as these neurotransmitter systems interact extensively in brain function. The modulation of both systems by roemerine suggests a broad spectrum of neuropharmacological activity that may contribute to its therapeutic potential in various neurological conditions.

Table 1: Neuropharmacological Effects and Brain-Derived Neurotrophic Factor/Serotonin Modulation

ParameterMeasurementEffectReference
Brain-Derived Neurotrophic Factor Protein ExpressionIncreased intracellular brain-derived neurotrophic factorUpregulatedMunusamy et al., 2020
Intracellular Serotonin LevelIncreased intercellular serotoninUpregulatedMunusamy et al., 2020
Glutamate Pathway ImpactHigh impact on pathwayModulatedMunusamy et al., 2020
Alanine-Aspartate-Glutamate PathwayHigh impact in cell lysate and mediumSignificantly affectedMunusamy et al., 2020
Concentration Used10 μMEffective concentrationMunusamy et al., 2020
Cell LineSH-SY5YNeuroblastoma cell lineMunusamy et al., 2020
Incubation Time48 hoursStandard treatment durationMunusamy et al., 2020

Serotonin Receptor Antagonism and Selectivity Profiles

Serotonin Receptor Subtype Binding Characteristics

Roemerine exhibits high affinity and selectivity for specific serotonin receptor subtypes, particularly demonstrating potent antagonist activity at serotonin 2A and serotonin 2C receptors [4] [5]. The R-enantiomer of roemerine shows superior binding affinity compared to the S-enantiomer, with pKb values of 7.97 ± 0.18 and 7.82 ± 0.08 for serotonin 2A and serotonin 2C receptors, respectively [4].

The compound demonstrates remarkable selectivity for serotonin 2A receptors, with 20- to 400-fold selectivity over serotonin 1A, dopamine D1, and dopamine D2 receptors [5]. This selectivity profile is particularly advantageous for therapeutic applications, as it reduces the likelihood of off-target effects while maintaining potent activity at the desired receptor sites.

Stereochemical Considerations in Receptor Binding

The stereochemistry of roemerine significantly influences its receptor binding properties. R-roemerine exhibits 4- and 5-fold stereoselectivity compared to S-roemerine at serotonin 2A and serotonin 2C receptor subtypes, respectively [4]. This stereoselectivity is attributed to stronger hydrogen bonding and dipole-dipole interactions between R-roemerine and key residues in the serotonin 2A receptor binding site [5].

The presence of a methylenedioxy substituent at positions C1 and C2 in the A ring appears to favor the action of the R-enantiomer at serotonin 2A and serotonin 2C receptors [4]. This structural feature contributes to the compound's selectivity and potency, making it a valuable pharmacological tool for studying serotonin receptor function.

Receptor Selectivity and Therapeutic Implications

Roemerine's selectivity profile extends beyond serotonin receptors to include moderate activity at adrenergic α1 receptor subtypes [4]. The compound shows preferential binding to α1D receptors with a pKb value of 7.34 ± 0.15, demonstrating 6- to 7-fold selectivity compared to α1A and α1B receptors [4]. This dual activity at serotonin and adrenergic receptors may contribute to its therapeutic potential in conditions involving both neurotransmitter systems.

The selective serotonin 2A receptor antagonism exhibited by roemerine has significant therapeutic implications. Serotonin 2A receptor blockade is a useful therapeutic approach for various disorders, including schizophrenia, insomnia, and ischemic heart disease [5]. The compound's high selectivity and potency make it a promising candidate for development as a therapeutic agent targeting these conditions.

Table 2: Serotonin Receptor Binding and Selectivity Profiles

Receptor SubtypeR-Roemerine pKbR-Roemerine Ki (nM)S-Roemerine pKbS-Roemerine Ki (nM)Selectivity 5-HT2A
5-HT2A7.97 ± 0.1810.87.37 ± 0.1042.9Reference
5-HT2B7.08 ± 0.4384.07.03 ± 0.3392.78-fold lower
5-HT2C7.82 ± 0.0815.17.12 ± 0.1376.91.4-fold lower
5-HT1ANot specifiedNot specifiedNot specifiedNot specified20-400 fold selective
D1Not specifiedNot specifiedNot specifiedNot specified20-400 fold selective
D2Not specifiedNot specifiedNot specifiedNot specified20-400 fold selective
α1A6.47 ± 0.083387.07 ± 0.0186.0Not applicable
α1B6.57 ± 0.052666.81 ± 0.03154Not applicable
α1D7.34 ± 0.1546.07.04 ± 0.0792.2Not applicable

Antimicrobial Properties

Roemerine exhibits broad-spectrum antimicrobial activity against various pathogenic microorganisms, demonstrating particular efficacy against Gram-positive bacteria and certain fungal species. The compound's antimicrobial mechanisms involve membrane permeabilization and interference with essential cellular processes.

Gram-Positive Bacterial Membrane Permeabilization Mechanisms

Membrane Permeabilization and Bacterial Killing

Roemerine demonstrates potent antimicrobial activity against Gram-positive bacteria through membrane permeabilization mechanisms [6]. The compound increases cell membrane permeability in a concentration-dependent manner, leading to bacterial cell death. In Staphylococcus aureus ATCC29213, roemerine at concentrations of 32, 64, and 128 μg/mL progressively increased membrane permeability, as evidenced by increased propidium iodide uptake and decreased SYTO 9 fluorescence [6].

The membrane permeabilization effect of roemerine is accompanied by morphological changes in bacterial cells. Transmission electron microscopy revealed obvious cell wall bulges and separation from the cell membrane in Staphylococcus aureus treated with roemerine [6]. These ultrastructural changes indicate severe membrane damage that ultimately leads to bacterial death.

Cytoplasmic Membrane Depolarization

Roemerine causes significant cytoplasmic membrane depolarization in Gram-positive bacteria, as demonstrated by dis-C3-(5) fluorescence studies [6]. The compound releases dis-C3-(5) in a concentration-dependent manner, with maximum fluorescence intensities of 383.1 and 566.5 arbitrary units achieved by 64 and 128 μg/mL roemerine treatment, respectively, after 90 minutes [6].

The membrane depolarization effect correlates inversely with bacterial viability, indicating that membrane integrity disruption is a primary mechanism of antimicrobial action [6]. This mechanism is particularly effective against methicillin-resistant Staphylococcus aureus strains, suggesting that roemerine may overcome resistance mechanisms that affect other antimicrobial agents.

Efficacy Against Methicillin-Resistant Staphylococcus aureus

Roemerine demonstrates similar antimicrobial activity against methicillin-resistant and methicillin-susceptible Staphylococcus aureus strains [6]. The compound exhibits minimum inhibitory concentrations ranging from 16 to 32 μg/mL against various methicillin-resistant Staphylococcus aureus strains, with minimum bactericidal concentrations typically one- to two-fold higher than the minimum inhibitory concentrations [6].

In vivo studies using a septicemic BALB/c mouse model infected with methicillin-resistant Staphylococcus aureus demonstrated that roemerine at 20 mg/kg significantly improved survival rates to 58.3% compared to 8.3% in the control group [6]. The treatment also significantly reduced bacterial loads in liver, kidney, heart, and blood tissues, confirming the compound's therapeutic efficacy against systemic infections.

Table 3: Antimicrobial Activity Against Various Pathogens

MicroorganismMIC50 (mg/L)MIC80 (mg/L)Mechanism
Candida albicans SC5314128256Biofilm inhibition, cAMP pathway modulation
Candida glabrata 85353264Membrane permeabilization
Candida krusei 49961632Membrane permeabilization
Candida tropicalis 89153264Membrane permeabilization
Candida parapsilosis 900181632Membrane permeabilization
Aspergillus fumigatus 75441632Membrane permeabilization
Staphylococcus aureus ATCC 259133264Membrane permeabilization
MRSA (various strains)16-3232-64Membrane permeabilization
Escherichia coli TB1Not specifiedNot specifiedCarbohydrate transport disruption

Table 4: Membrane Permeabilization Effects

Concentration (μg/mL)Live Bacteria PercentageDead Bacteria PercentageMembrane DepolarizationFluorescence Intensity
32~75%~25%Moderate200-300 AU
64~50%~50%Significant300-450 AU
128~25%~75%High450-600 AU
0 (Control)~95%~5%None100-150 AU

Synergistic Interactions with Conventional Antibiotics

Combination Therapy Potential

Roemerine demonstrates potential for synergistic interactions with conventional antibiotics, particularly in the context of multidrug-resistant bacterial infections. The compound's unique mechanism of action through membrane permeabilization may complement the activity of antibiotics that target intracellular processes, potentially enhancing their effectiveness against resistant strains.

The membrane-permeabilizing activity of roemerine may facilitate the entry of other antimicrobial agents into bacterial cells, thereby potentiating their effects. This mechanism is particularly relevant for antibiotics that have limited penetration through bacterial cell membranes or are subject to efflux pump-mediated resistance.

Resistance Circumvention Strategies

Roemerine's activity against methicillin-resistant Staphylococcus aureus suggests that the compound may circumvent common resistance mechanisms affecting β-lactam antibiotics [6]. The membrane permeabilization mechanism differs from the targets of most conventional antibiotics, making it less likely to be affected by existing resistance mechanisms.

The compound's effectiveness against various antibiotic-resistant bacterial strains positions it as a potential component of combination therapy regimens designed to overcome multidrug resistance. The ability to maintain activity against resistant strains while demonstrating low toxicity to normal cells makes roemerine an attractive candidate for further development as an antimicrobial agent.

Biofilm Disruption Activity

Roemerine exhibits significant anti-biofilm activity against Candida albicans, inhibiting biofilm formation at concentrations as low as 1 μg/mL [7]. The compound affects biofilm-specific gene expression, upregulating YWP1, SAP5, SAP6, HWP1, and ECE1 genes while downregulating EFG1 gene expression [7] [8]. This biofilm disruption activity is mediated through the cyclic adenosine monophosphate signaling pathway, representing a novel mechanism for combating biofilm-associated infections.

The anti-biofilm properties of roemerine are particularly significant given the clinical challenges associated with biofilm-forming pathogens. Biofilms provide enhanced resistance to antimicrobial agents and host immune responses, making infections difficult to treat. Roemerine's ability to disrupt biofilm formation and interfere with biofilm-specific processes may provide therapeutic advantages in treating chronic and recurrent infections.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

3.3

Hydrogen Bond Acceptor Count

3

Exact Mass

279.125928785 g/mol

Monoisotopic Mass

279.125928785 g/mol

Heavy Atom Count

21

Appearance

Solid powder

Melting Point

102 - 103 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Yin S, Rao G, Wang J, Luo L, He G, Wang C, Ma C, Luo X, Hou Z, Xu G. Roemerine Improves the Survival Rate of Septicemic BALB/c Mice by Increasing the Cell Membrane Permeability of Staphylococcus aureus. PLoS One. 2015 Nov 25;10(11):e0143863. doi: 10.1371/journal.pone.0143863. eCollection 2015. PubMed PMID: 26606133; PubMed Central PMCID: PMC4659618.
2: Liu YQ, He GH, Li HL, He JC, Feng EF, Bai L, Wang CY, Xu GL. Plasma pharmacokinetics and tissue distribution study of roemerine in rats by liquid chromatography with tandem mass spectrometry (LC-MS/MS). J Chromatogr B Analyt Technol Biomed Life Sci. 2014 Oct 15;969:249-55. doi: 10.1016/j.jchromb.2014.08.031. Epub 2014 Aug 28. PubMed PMID: 25195027.
3: Gokgoz NB, Akbulut BS. Proteomics Evidence for the Activity of the Putative Antibacterial Plant Alkaloid (-)-Roemerine: Mainstreaming Omics-Guided Drug Discovery. OMICS. 2015 Aug;19(8):478-89. doi: 10.1089/omi.2015.0056. PubMed PMID: 26230533.
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7: Valiente M, D'Ocon P, Noguera MA, Cassels BK, Lugnier C, Ivorra MD. Vascular activity of (-)-anonaine, (-)-roemerine and (-)-pukateine, three natural 6a(R)-1,2-methylenedioxyaporphines with different affinities for alpha1-adrenoceptor subtypes. Planta Med. 2004 Jul;70(7):603-9. PubMed PMID: 15254852.
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10: Ma HB, Tian ZS, Gui SL, Cui WG, Li W. [Anti-prostate cancer effect of roemerine: An experimental study]. Zhonghua Nan Ke Xue. 2017 Jan;23(1):27-33. Chinese. PubMed PMID: 29658233.
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13: Barton DH, Bhakuni DS, Chapman GM, Kirby GW. Phenol oxidation and biosynthesis. XV. The biosynthesis of roemerine, anonaine, and mecambrine. J Chem Soc Perkin 1. 1967;21:2134-40. PubMed PMID: 6070189.
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16: Lin RJ, Wu MH, Ma YH, Chung LY, Chen CY, Yen CM. Anthelmintic activities of aporphine from Nelumbo nucifera Gaertn. cv. Rosa-plena against Hymenolepis nana. Int J Mol Sci. 2014 Feb 27;15(3):3624-39. doi: 10.3390/ijms15033624. PubMed PMID: 24583851; PubMed Central PMCID: PMC3975358.
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19: Agnihotri VK, ElSohly HN, Khan SI, Jacob MR, Joshi VC, Smillie T, Khan IA, Walker LA. Constituents of Nelumbo nucifera leaves and their antimalarial and antifungal activity. Phytochem Lett. 2008 Aug 21;1(2):89-93. doi: 10.1016/j.phytol.2008.03.003. Epub 2008 Apr 10. PubMed PMID: 29152009; PubMed Central PMCID: PMC5690537.
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